Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Description
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic amine hydrochloride salt characterized by a benzylamine core substituted with three methoxy groups at the 2-, 3-, and 4-positions of the phenyl ring and a butyl chain attached to the amine nitrogen. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3;/h7-8,15H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKGVDOYUDXWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and butylamine.
Reaction Conditions: The key reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with butylamine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine.
Chemical Reactions Analysis
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Properties
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride exhibits a range of biological activities that make it a candidate for drug development. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be harnessed for therapeutic purposes.
- Neurotransmitter Modulation : The compound's amine group may influence neurotransmitter levels in the brain, potentially affecting mood and cognition. Research into similar compounds has shown that modifications to the amine structure can enhance selectivity for serotonin or dopamine receptors .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting the growth of leukemia and solid tumor cells .
Synthesis Methodologies
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis often begins with commercially available trimethoxyphenol derivatives. The introduction of the butyl group can be achieved through alkylation reactions using butyl halides.
- Amine Formation : Following the alkylation step, the reaction mixture can be treated with an appropriate amine source to form the desired amine product. This step may involve catalytic hydrogenation to ensure complete conversion.
- Salt Formation : The hydrochloride salt is typically formed by reacting the base form of the amine with hydrochloric acid in a suitable solvent. This process enhances the solubility and stability of the compound for further applications .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Antidepressant Properties : Given its structural similarities to known antidepressants, this compound may be explored for its ability to modulate serotonin pathways. Research on related compounds suggests that modifications can lead to enhanced efficacy and reduced side effects .
- Antitumor Agents : The compound's antiproliferative properties make it a candidate for further investigation as an anticancer agent. Studies on similar compounds have yielded promising results in preclinical models .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures exhibit neuroprotective effects against oxidative stress and neuroinflammation. This could position this compound as a potential treatment for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigating the effects of structurally related compounds on cancer cell lines revealed that certain modifications led to significant reductions in cell viability across multiple cancer types. For example, a derivative exhibited an IC50 value significantly lower than that of traditional chemotherapeutics .
Case Study 2: Neurotransmitter Interaction
Research into various amine-containing compounds has demonstrated their ability to interact with neurotransmitter receptors. A study highlighted how specific substitutions on the phenyl ring enhanced binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this scaffold .
Mechanism of Action
The mechanism of action of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related amine hydrochloride derivatives, focusing on molecular properties, substituent effects, and inferred pharmacological behavior.
2.1 Structural and Physicochemical Properties
Key Observations:
- Solubility: The target compound’s hydrochloride salt confers higher aqueous solubility compared to the dichlorophenoxy analog . Metabutoxycaine’s moderate solubility likely stems from its bulky diethylaminoethyl and ester groups .
- Stability: The trimethoxyphenyl group’s ether bonds are chemically stable, whereas Metabutoxycaine’s ester group may hydrolyze under physiological conditions .
2.2 Substituent Effects on Pharmacological Activity
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,3,4-trimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which enhance aromatic ring electron density. This could improve binding to receptors requiring π-π interactions .
- Amine Chain Variations: The butyl chain in the target compound may balance lipophilicity and solubility, while the ethyl group in the dichlorophenoxy analog offers shorter chain flexibility, possibly affecting target engagement .
Biological Activity
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with butylamine under reductive amination conditions. The final product is obtained as a hydrochloride salt to enhance solubility and stability in biological assays.
Anticancer Properties
Recent studies have demonstrated that compounds structurally similar to Butyl[(2,3,4-trimethoxyphenyl)methyl]amine exhibit significant anticancer activity. For instance:
- Cell Viability : Compounds with similar structures have shown IC50 values ranging from 52 nM to 74 nM against various breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization, leading to mitotic catastrophe .
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited strong antibacterial effects against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL .
- Bactericidal Effects : The bactericidal activity was confirmed by MBC/MIC ratios indicating effective killing of bacterial cells .
Case Studies
- Anticancer Study : A study on a related compound demonstrated its ability to inhibit microtubule assembly at concentrations as low as 20 µM, leading to enhanced apoptosis in MDA-MB-231 cells . The study highlighted morphological changes and increased caspase-3 activity indicative of apoptosis.
- Antibacterial Evaluation : Another investigation reported that certain derivatives showed significant activity against Staphylococcus aureus and other Gram-positive strains, with a notable reduction in metabolic activity in treated bacterial cultures .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound interacts with tubulin, disrupting microtubule dynamics crucial for cell division .
- Induction of Apoptosis : By activating apoptotic pathways (e.g., caspase activation), the compound promotes programmed cell death in cancer cells .
- Antibacterial Mechanism : The exact mechanism remains under investigation; however, the observed bactericidal effects suggest disruption of bacterial cell wall synthesis or function.
Data Summary
| Activity Type | Assessed Compounds | IC50 / MIC Values | Observations |
|---|---|---|---|
| Anticancer | Similar analogs | 52 nM - 74 nM | Induces G2/M arrest and apoptosis |
| Antibacterial | Derivatives | 7.81 - 31.25 µg/mL | Strong activity against Gram-positive bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
